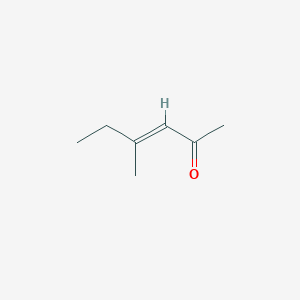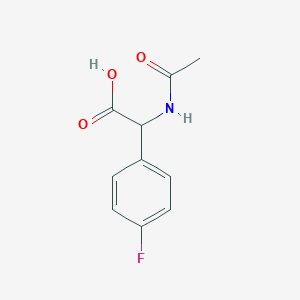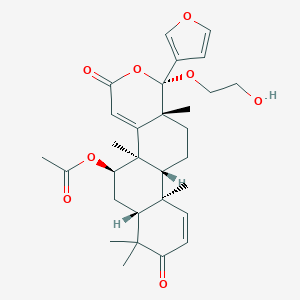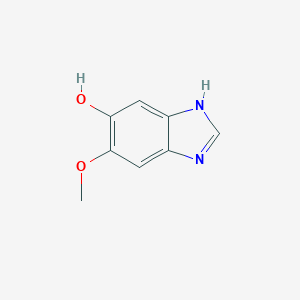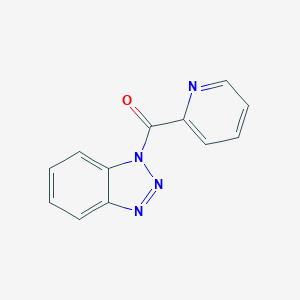![molecular formula C9H7NO B116204 (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline CAS No. 158060-63-0](/img/structure/B116204.png)
(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been found to exhibit anti-cancer and anti-inflammatory properties. In addition, it has been studied for its potential use as a fluorescent probe in biological imaging.
Mécanisme D'action
The mechanism of action of (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline is not fully understood. However, it has been suggested that it may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Effets Biochimiques Et Physiologiques
Studies have shown that (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. In addition, it has been found to have low toxicity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline in lab experiments is its low toxicity, which makes it suitable for use in cell culture and animal studies. However, its limited solubility in water and organic solvents can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline. One area of interest is its potential use as a fluorescent probe in biological imaging. In addition, further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry. Finally, research on improving its solubility and stability could enhance its usefulness in lab experiments.
Méthodes De Synthèse
The synthesis of (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline involves a multi-step process that includes the reaction of 2-aminobenzaldehyde with cyclohexanone, followed by the reaction of the resulting product with nitromethane. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.
Propriétés
Numéro CAS |
158060-63-0 |
|---|---|
Nom du produit |
(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline |
Formule moléculaire |
C9H7NO |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(1aS,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5,7,9H/t7-,9-/m0/s1 |
Clé InChI |
VHKOGTWROZZNFC-CBAPKCEASA-N |
SMILES isomérique |
C1=CC2=C([C@@H]3[C@@H](O3)C=C2)N=C1 |
SMILES |
C1=CC2=C(C3C(O3)C=C2)N=C1 |
SMILES canonique |
C1=CC2=C(C3C(O3)C=C2)N=C1 |
Synonymes |
Oxireno[h]quinoline,1a,7b-dihydro-,(1aS)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



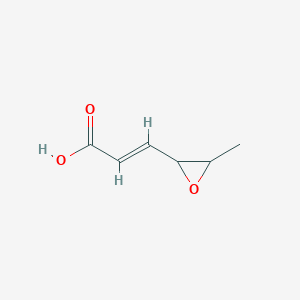
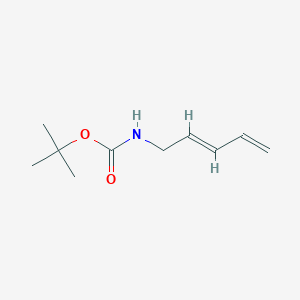
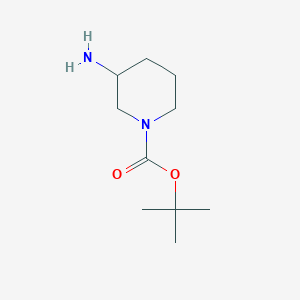

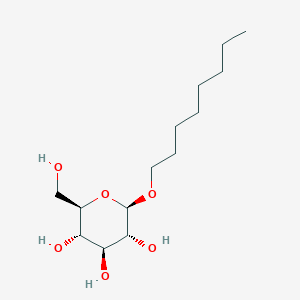
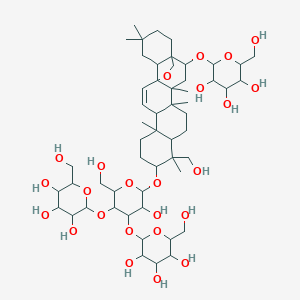
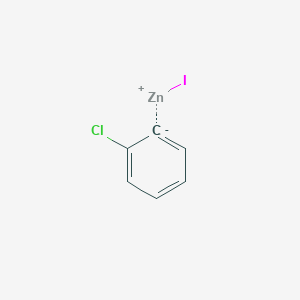
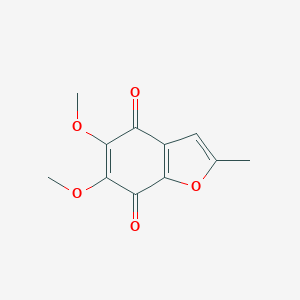
![3,7-Dimethylbenzo[d]isoxazol-6-ol](/img/structure/B116142.png)
